molecular formula C11H20N2O3 B13325195 tert-Butyl (3-amino-3-methylpent-4-enoyl)carbamate

tert-Butyl (3-amino-3-methylpent-4-enoyl)carbamate

Cat. No.: B13325195
M. Wt: 228.29 g/mol
InChI Key: BWTFDHSCLZPJRV-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-3-methylpent-4-enoyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes both an amino group and a carbamate group, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-amino-3-methylpent-4-enoyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc anhydride) as a reagent to protect the amino group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3-amino-3-methylpent-4-enoyl)carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of catalysts or under specific pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: tert-Butyl (3-amino-3-methylpent-4-enoyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amino groups, allowing for the stepwise construction of peptides without unwanted side reactions .

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.

Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs within the body. The carbamate group can be used to mask the activity of a drug until it reaches the target site.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-3-methylpent-4-enoyl)carbamate involves the interaction of the carbamate group with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction is often reversible, allowing for controlled modulation of biological processes .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.

    Benzyl carbamate: Another protecting group with a benzyl group instead of a tert-butyl group.

    Methyl carbamate: A smaller carbamate compound with different reactivity and applications.

Uniqueness: tert-Butyl (3-amino-3-methylpent-4-enoyl)carbamate is unique due to its specific structure, which combines an amino group with a carbamate group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-(3-amino-3-methylpent-4-enoyl)carbamate

InChI

InChI=1S/C11H20N2O3/c1-6-11(5,12)7-8(14)13-9(15)16-10(2,3)4/h6H,1,7,12H2,2-5H3,(H,13,14,15)

InChI Key

BWTFDHSCLZPJRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)CC(C)(C=C)N

Origin of Product

United States

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